molecular formula C14H11FN4OS2 B12181013 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12181013
M. Wt: 334.4 g/mol
InChI Key: DCAWNQKBNZROCJ-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring and a thiadiazole ring, both of which are heterocyclic structures containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and thiadiazole rings, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its combination of thiazole and thiadiazole rings, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.

Properties

Molecular Formula

C14H11FN4OS2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H11FN4OS2/c1-8-18-19-14(22-8)17-12(20)6-9-7-21-13(16-9)10-4-2-3-5-11(10)15/h2-5,7H,6H2,1H3,(H,17,19,20)

InChI Key

DCAWNQKBNZROCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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